N-(6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinyl)-N,N-dimethylamine
Overview
Description
N-(6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinyl)-N,N-dimethylamine is a useful research compound. Its molecular formula is C14H16ClN3S and its molecular weight is 293.8 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Molecular Characterization
Several studies have focused on the synthesis and characterization of pyrimidine derivatives due to their significant biological activities. For instance, the synthesis of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives has been explored, demonstrating potent anticancer activity against human cancer cell lines, including human breast adenocarcinoma, cervical carcinoma, and colonic carcinoma cell lines (Hafez & El-Gazzar, 2017). Similarly, the synthesis of sulfanyl pyrimidin-4(3H)-one derivatives under conventional and heterogeneous conditions has been achieved, showcasing a wide spectrum of biological activities (Bassyouni & Fathalla, 2013).
Antimicrobial and Antiviral Activities
Research on 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines has highlighted their antiviral activity, particularly against herpes viruses and retroviruses, including HIV-1 and HIV-2, showcasing the potential of pyrimidine derivatives in antiviral therapies (Holý et al., 2002). Moreover, the vibrational spectroscopic signatures of related compounds have been characterized, offering insights into their molecular structures and interactions, which could be crucial for understanding their biological activities (Jenepha Mary et al., 2022).
Cytotoxic Activity and Molecular Interactions
The synthesis of novel 5-methyl-4-thiopyrimidine derivatives and their crystal structures have been studied, with evaluations of cytotoxic activity against various cancer cell lines, providing a basis for further investigation into their therapeutic potential (Stolarczyk et al., 2018). Furthermore, the preparation and characterization of dinuclear Pd(II) complexes of binucleating tetraaza-thiophenolate ligands have been conducted, demonstrating the versatility of pyrimidine derivatives in coordination chemistry and potential catalytic applications (Siedle & Kersting, 2006).
Properties
IUPAC Name |
6-[(4-chlorophenyl)sulfanylmethyl]-N,N,2-trimethylpyrimidin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3S/c1-10-16-12(8-14(17-10)18(2)3)9-19-13-6-4-11(15)5-7-13/h4-8H,9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUSMLQHJLJCQNN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N(C)C)CSC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801167964 | |
Record name | 6-[[(4-Chlorophenyl)thio]methyl]-N,N,2-trimethyl-4-pyrimidinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801167964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
339278-69-2 | |
Record name | 6-[[(4-Chlorophenyl)thio]methyl]-N,N,2-trimethyl-4-pyrimidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=339278-69-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-[[(4-Chlorophenyl)thio]methyl]-N,N,2-trimethyl-4-pyrimidinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801167964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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